N-(6-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}pyridazin-3-yl)thiophene-2-carboxamide
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Description
N-(6-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}pyridazin-3-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H20N4O2S2 and its molecular weight is 376.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.10276824 g/mol and the complexity rating of the compound is 472. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(6-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}pyridazin-3-yl)thiophene-2-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews its biological activity, focusing on antibacterial effects, mechanisms of action, and structure-activity relationships (SAR) based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a thiophene ring, a pyridazine moiety, and a piperidine group. The IUPAC name reflects its complex arrangement:
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C₁₈H₂₃N₃O₂S₂ |
Molecular Weight | 373.52 g/mol |
Antibacterial Efficacy
Recent studies have highlighted the antibacterial properties of related compounds, particularly those derived from the thiophene and pyridazine frameworks. For instance, N-(4-methylpyridin-2-yl) thiophene-2-carboxamides have shown significant activity against extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli strains. The minimum inhibitory concentration (MIC) values were determined using agar diffusion methods, revealing promising results:
Compound | MIC (mg/mL) | Zone of Inhibition (mm) |
---|---|---|
4a | 10 | 13 ± 2 |
4c | 20 | 15 ± 2 |
These findings suggest that modifications to the piperidine and thiophene structures can enhance antibacterial activity, indicating a potential pathway for drug development.
The mechanism by which these compounds exert their antibacterial effects involves several interactions at the molecular level. The binding affinity to bacterial proteins and enzymes plays a crucial role in their efficacy. For example, studies indicate that hydrogen bonding and hydrophobic interactions with key amino acid residues are critical for stabilizing the compound-protein complexes.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of the compound. Variations in substituents on the piperidine ring and modifications to the thiophene and pyridazine moieties can significantly influence potency. Research indicates that:
- Piperidine Substituents : The presence of methyl groups on the piperidine enhances solubility and bioavailability.
- Thiophene Modifications : Altering the position of sulfur atoms in the thiophene ring can affect electron distribution, impacting binding interactions with target proteins.
Study on Antibacterial Activity
A comprehensive study evaluated various derivatives of thiophene-based carboxamides against resistant bacterial strains. The results demonstrated that specific structural modifications led to enhanced activity against ESBL-producing E. coli, with compounds showing varying degrees of inhibition based on their structural characteristics.
Computational Studies
Molecular docking simulations provided insights into binding affinities and interaction patterns with target proteins involved in bacterial resistance mechanisms. These studies corroborated experimental findings, revealing that compounds with optimal hydrogen bonding patterns exhibited superior antibacterial properties.
Properties
IUPAC Name |
N-[6-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S2/c1-12-6-8-21(9-7-12)16(22)11-25-15-5-4-14(19-20-15)18-17(23)13-3-2-10-24-13/h2-5,10,12H,6-9,11H2,1H3,(H,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRYVUKILCHYET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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